molecular formula C18H22N2O2S2 B214268 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide

6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide

Katalognummer B214268
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: HDGKHDYBUHGEKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide, also known as TAK-659, is a novel small molecule inhibitor that is being developed for the treatment of various types of cancer and autoimmune diseases. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways of B cells and other immune cells.

Wirkmechanismus

The primary mechanism of action of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide is the inhibition of BTK, which is a key enzyme in the signaling pathways of B cells and other immune cells. By blocking the activity of BTK, this compound can disrupt the proliferation and survival of cancer cells and autoimmune cells, and induce apoptosis (programmed cell death) in these cells. Additionally, this compound has been shown to modulate the activity of other signaling pathways, such as the PI3K/AKT and NF-kB pathways, which are also involved in the pathogenesis of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that are relevant to its therapeutic potential. For example, this compound can inhibit the activation of B cells and other immune cells, which can reduce the production of pro-inflammatory cytokines and chemokines. It can also induce the apoptosis of cancer cells and autoimmune cells, which can lead to the regression of tumors and the amelioration of autoimmune symptoms. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability, low clearance, and long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide for lab experiments is its high potency and selectivity for BTK inhibition, which can allow for precise modulation of the B cell and immune cell signaling pathways. Additionally, this compound has been shown to have good pharmacokinetic properties in animal models, which can facilitate its use in in vivo studies. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to formulate for oral administration or in vitro assays.

Zukünftige Richtungen

There are several potential future directions for the development of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide and related compounds. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance the anti-tumor or anti-inflammatory effects. Another direction is the exploration of the use of BTK inhibitors in other diseases, such as viral infections or inflammatory bowel disease, where B cells and other immune cells play a role in the pathogenesis. Finally, there is ongoing research into the optimization of the pharmacokinetic and pharmacodynamic properties of BTK inhibitors, to improve their efficacy and safety in clinical settings.

Synthesemethoden

The synthesis of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide involves several steps, including the preparation of the key intermediate 6-tert-butyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, which is then reacted with thiophene-2-carbonyl chloride to form the final product. The overall yield of this process is around 15-20%, and the purity of the final product is typically greater than 98%.

Wissenschaftliche Forschungsanwendungen

6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in both in vitro and in vivo assays. In particular, this compound has demonstrated potent anti-tumor activity in various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to inhibit the growth of autoimmune cells, such as B cells and T cells, which are involved in the pathogenesis of autoimmune diseases.

Eigenschaften

Molekularformel

C18H22N2O2S2

Molekulargewicht

362.5 g/mol

IUPAC-Name

6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H22N2O2S2/c1-18(2,3)10-6-7-11-13(9-10)24-17(14(11)15(19)21)20-16(22)12-5-4-8-23-12/h4-5,8,10H,6-7,9H2,1-3H3,(H2,19,21)(H,20,22)

InChI-Schlüssel

HDGKHDYBUHGEKE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3

Kanonische SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.